molecular formula C15H26N2O2 B2570504 tert-Butyl 3-allyl-3-amino-8-azabicyclo[3.2.1]octane-8-carboxylate CAS No. 2241139-84-2

tert-Butyl 3-allyl-3-amino-8-azabicyclo[3.2.1]octane-8-carboxylate

Cat. No.: B2570504
CAS No.: 2241139-84-2
M. Wt: 266.385
InChI Key: BVVSGKZXURVDPZ-UHFFFAOYSA-N
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Description

tert-Butyl 3-allyl-3-amino-8-azabicyclo[3.2.1]octane-8-carboxylate is a bicyclic amine derivative featuring an 8-azabicyclo[3.2.1]octane core modified with a tert-butyl carbamate group at the 8-position and allyl/amino substituents at the 3-position. This compound serves as a key intermediate in medicinal chemistry, particularly for synthesizing pan-Ras inhibitors and kinase degraders . Its stereochemistry (endo/exo) and substituent positioning significantly influence its biological activity and physicochemical properties.

Properties

IUPAC Name

tert-butyl 3-amino-3-prop-2-enyl-8-azabicyclo[3.2.1]octane-8-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H26N2O2/c1-5-8-15(16)9-11-6-7-12(10-15)17(11)13(18)19-14(2,3)4/h5,11-12H,1,6-10,16H2,2-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVVSGKZXURVDPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C2CCC1CC(C2)(CC=C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 3-allyl-3-amino-8-azabicyclo[3.2.1]octane-8-carboxylate typically involves the construction of the azabicyclo[3.2.1]octane scaffold. One common method is the enantioselective construction of this scaffold, which can be achieved through various stereoselective transformations starting from acyclic precursors . The reaction conditions often involve the use of chiral catalysts and specific reagents to ensure the desired stereochemistry.

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for larger-scale reactions, ensuring the purity of the final product, and implementing cost-effective and efficient production techniques.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 3-allyl-3-amino-8-azabicyclo[3.2.1]octane-8-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: This can be used to modify the oxidation state of the compound, potentially altering its biological activity.

    Substitution: This reaction can replace one functional group with another, allowing for the modification of the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated or carbonylated derivatives, while substitution reactions could introduce new functional groups such as halogens or alkyl groups.

Scientific Research Applications

tert-Butyl 3-allyl-3-amino-8-azabicyclo[3.2.1]octane-8-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-Butyl 3-allyl-3-amino-8-azabicyclo[3.2.1]octane-8-carboxylate involves its interaction with molecular targets such as nicotinic acetylcholine receptors. The compound binds to these receptors, potentially modulating their activity and influencing neurological pathways. This interaction can lead to various biological effects, depending on the specific receptor subtype and the context of the interaction .

Comparison with Similar Compounds

Comparison with Structural Analogs

Stereoisomeric Variants

  • tert-Butyl endo-3-amino-8-azabicyclo[3.2.1]octane-8-carboxylate (CAS 207405-68-3) Structure: Endo configuration of the 3-amino group. Role: Precursor for bioactive molecules; higher steric accessibility of the amino group enhances binding affinity in kinase inhibitors .
  • tert-Butyl exo-3-amino-8-azabicyclo[3.2.1]octane-8-carboxylate (CAS 744183-20-8) Structure: Exo configuration reduces steric hindrance, favoring synthetic scalability (98% purity available) .
Compound Configuration Key Feature Application Reference
3-allyl-3-amino derivative Not specified Allyl group enhances reactivity Pan-Ras inhibitor synthesis
endo-3-amino variant Endo Optimized binding affinity Kinase inhibitor intermediates
exo-3-amino variant Exo High synthetic yield (98%) Scalable drug development

Functional Group Modifications

Amino vs. Hydroxy Substituents
  • tert-Butyl 3-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate (CAS 143557-91-9)
    • Impact : Hydroxy group increases polarity, improving solubility but reducing membrane permeability. Used in CRBN molecular glue degraders .
  • tert-Butyl 3-cyano-8-azabicyclo[3.2.1]octane-8-carboxylate (CAS 856900-26-0) Impact: Cyano group introduces electron-withdrawing effects, stabilizing intermediates in nucleophilic substitutions .
Ketone and Trifluoroacetyl Derivatives
  • tert-Butyl 3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate (CAS 185099-67-6) Role: Ketone at 3-position serves as a precursor for reductive amination (e.g., to generate amino derivatives) .
  • tert-Butyl 3-(trifluoroacetyl)-3,8-diazabicyclo[3.2.1]octane-8-carboxylate
    • Impact : Trifluoroacetyl group enhances metabolic stability but may reduce bioavailability due to increased lipophilicity .

Substituent Diversity in Phenoxy Derivatives

Compounds with phenoxy substituents exhibit structure-activity relationship (SAR) trends in kinase inhibition:

  • tert-Butyl 3-(4-cyanophenoxy)-8-azabicyclo[3.2.1]octane-8-carboxylate (67l) Activity: 4-Cyanophenoxy enhances potency due to electron-withdrawing effects .
  • tert-Butyl 3-(pyrazin-2-yloxy)-8-azabicyclo[3.2.1]octane-8-carboxylate (75a) Activity: Pyrazinyloxy improves selectivity for non-classical kinase targets .
Compound Substituent Biological Activity Potency (IC50) Reference
3-allyl-3-amino Allyl/amino Pan-Ras inhibition ~50 nM
4-cyanophenoxy (67l) 4-CN-phenoxy Enhanced kinase inhibition <100 nM
Pyrazinyloxy (75a) Pyrazin-2-yloxy Improved selectivity ~200 nM

Biological Activity

tert-Butyl 3-allyl-3-amino-8-azabicyclo[3.2.1]octane-8-carboxylate is a bicyclic compound that has garnered attention in biochemical and pharmacological research due to its unique structural features and potential biological activities. This article delves into the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by an azabicyclo[3.2.1]octane core, which contributes to its interaction with various biological targets. The molecular formula is C15H26N2O2C_{15}H_{26}N_{2}O_{2}, with a molecular weight of 266.37 g/mol.

PropertyValue
IUPAC Nametert-butyl 3-amino-3-prop-2-enyl-8-azabicyclo[3.2.1]octane-8-carboxylate
Molecular FormulaC15H26N2O2
Molecular Weight266.37 g/mol
CAS Number2241139-84-2

The biological activity of this compound primarily involves its interaction with nicotinic acetylcholine receptors (nAChRs). These receptors play critical roles in neurotransmission and are implicated in various neurological disorders.

Key Mechanisms:

  • Receptor Modulation : The compound acts as a ligand for nAChRs, modulating their activity, which can influence neurotransmitter release and neuronal excitability.
  • Protein Interaction Disruption : As a macrocyclic compound, it is hypothesized to disrupt specific protein-protein interactions, potentially affecting signaling pathways involved in pain and anxiety responses .

Biological Activity Insights

Research indicates that compounds within the azabicyclo[3.2.1]octane family exhibit a range of biological activities, including analgesic and anti-inflammatory effects.

Case Studies and Research Findings

  • Nociceptive Response Modulation : A study demonstrated that derivatives of azabicyclo[3.2.1]octanes showed significant inhibition of nociceptive responses in animal models, suggesting potential applications in pain management .
  • Anti-inflammatory Properties : Another investigation highlighted the ability of related compounds to inhibit N-acylethanolamine-hydrolyzing acid amidase (NAAA), an enzyme involved in the inflammatory response, thereby prolonging the action of endogenous anti-inflammatory mediators like palmitoylethanolamide (PEA) .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:

Compound NameBiological ActivityMechanism of Action
Tert-butyl exo-3-amino-8-azabicyclo[3.2.1]octaneNOP receptor agonistModulates nociceptive pathways
Tert-butyl (1R,5S)-3-hydroxy-8-azabicyclo[3.2.1]octaneAntinociceptive effectsInhibits specific receptor interactions

Synthesis and Chemical Reactions

The synthesis of this compound typically involves enantioselective construction methods from acyclic precursors, focusing on achieving the desired stereochemistry essential for biological activity.

Common Reactions:

  • Oxidation : Can introduce functional groups that may enhance receptor binding.
  • Reduction : Alters oxidation states which can modify biological activity.
  • Substitution : Allows for the introduction of various functional groups to optimize activity.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing tert-butyl 3-allyl-3-amino-8-azabicyclo[3.2.1]octane-8-carboxylate, and how do reaction conditions influence yield?

  • Methodological Answer : The compound is typically synthesized via reductive amination or coupling reactions. For example, tert-butyl 3-amino-8-azabicyclo[3.2.1]octane-8-carboxylate (a precursor) can undergo alkylation with allyl bromide under basic conditions. Evidence from similar syntheses shows that yields vary significantly (e.g., 50% in vs. 98% in ), depending on solvents (DCM, TFE), catalysts (e.g., sodium triacetoxyborohydride), and temperature . Optimization of stoichiometry, solvent polarity, and reaction time is critical.

Q. How can researchers confirm the stereochemical purity and structural integrity of this bicyclic compound?

  • Methodological Answer : Chiral HPLC and X-ray crystallography are preferred for stereochemical validation. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D techniques like COSY/NOESY) resolves regiochemistry and allyl group orientation. Mass spectrometry (HRMS) confirms molecular weight (e.g., C₁₂H₂₂N₂O₂, MW 226.32 g/mol in ). Purity ≥95% is achievable via flash chromatography or recrystallization, as noted in and .

Advanced Research Questions

Q. How does this compound serve as a building block in kinase inhibitor or protein degrader development?

  • Methodological Answer : The bicyclic scaffold mimics bioactive conformations in drug discovery. For instance, derivatives of 8-azabicyclo[3.2.1]octane are used in pan-Ras inhibitors ( ) and cereblon-based molecular glues ( ). Functionalization at the 3-amino or allyl group enables covalent binding or proteolysis-targeting chimera (PROTAC) design. Structure-activity relationship (SAR) studies require coupling with heterocycles (e.g., chloropyrimidine in ) and pharmacophore modeling .

Q. What strategies resolve contradictions in reported synthetic yields for this compound?

  • Methodological Answer : Discrepancies (e.g., 50% vs. 98% yields) arise from divergent reaction setups. Systematic analysis includes:

  • Catalyst screening : uses sodium triacetoxyborohydride for reductive amination, while other methods may require palladium catalysts.
  • Solvent effects : Polar aprotic solvents (TFE, DCE) enhance reactivity in and .
  • Temperature control : Low temperatures (−78°C to 0°C) minimize side reactions.
    Reproducibility requires detailed protocols for stoichiometry, purification, and inert atmosphere .

Q. How can researchers leverage this compound to study conformational dynamics in target proteins?

  • Methodological Answer : The rigid bicyclic core stabilizes protein-ligand interactions. Isotopic labeling (e.g., ¹⁵N at the amino group) enables NMR-based binding assays. Molecular dynamics (MD) simulations paired with cryo-EM or SPR (surface plasmon resonance) quantify affinity for active/inactive protein states, as demonstrated in Ras inhibitor studies ( ). Allyl group modifications (e.g., fluorination) further probe steric and electronic effects .

Key Considerations for Experimental Design

  • Stereochemical control : Use enantiopure precursors (e.g., (1S,5S)-configured amine in ) to avoid racemization .
  • Scalability : Replace hazardous reagents (e.g., DCE in ) with greener alternatives (e.g., MeCN/H₂O mixtures).
  • Analytical rigor : Validate purity via orthogonal methods (HPLC, NMR, melting point in ) .

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